4-methoxy-N-pentylbenzamide
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Overview
Description
4-Methoxy-N-pentylbenzamide is an organic compound with the molecular formula C13H19NO2. It is a benzamide derivative, characterized by a methoxy group at the para position and a pentyl chain attached to the nitrogen atom of the amide group
Preparation Methods
The synthesis of 4-methoxy-N-pentylbenzamide typically involves the condensation of 4-methoxybenzoic acid with pentylamine. This reaction can be catalyzed by various agents, including diatomite earth immobilized with Lewis acidic ionic liquid under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered efficient and environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Methoxy-N-pentylbenzamide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxy-N-pentylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-methoxy-N-pentylbenzamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the expression of certain oncogenes in cancer cells, leading to cell cycle arrest and reduced proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
4-Methoxy-N-pentylbenzamide can be compared to other benzamide derivatives, such as:
4-Methoxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a pentyl chain.
4-Methoxy-N-(4-methylbenzyl)benzamide: Contains a methylbenzyl group instead of a pentyl chain.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-methoxy-N-pentylbenzamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-5-10-14-13(15)11-6-8-12(16-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
YHLVBYOVEHMCPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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